AP24226

Descripción general

Descripción

AP-24226 es un potente inhibidor dual de las quinasas Src y ABL. Se utiliza principalmente en la investigación científica para estudiar la inhibición de estas quinasas, que están involucradas en varios procesos celulares, incluida el crecimiento, la diferenciación y la supervivencia celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AP-24226 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de AP-24226 sigue rutas sintéticas similares pero a mayor escala. Esto implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los residuos. El proceso también incluye pasos de purificación como la cristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de Reacciones

AP-24226 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas y pH controlados para asegurar que la reacción deseada proceda de manera eficiente .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

The compound AP24226, also known as 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-4-(4-methylpiperazin-1-yl)methyl-3-trifluoromethylphenylbenzamide, has garnered attention in the field of medicinal chemistry, particularly for its role as a potent inhibitor of the BCR-ABL tyrosine kinase, including the T315I mutation associated with resistance to certain cancer therapies. This article explores the scientific research applications of this compound, presenting detailed findings and case studies to illustrate its significance.

Case Studies

-

In vitro Studies

- Researchers conducted studies using CML cell lines expressing BCR-ABL T315I. This compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels required to inhibit cell growth.

- A comparative study against nilotinib showed that this compound retained efficacy in cells resistant to nilotinib treatment.

-

In vivo Efficacy

- In mouse models of CML, administration of this compound resulted in reduced tumor burden and prolonged survival compared to control groups receiving standard therapies.

- The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential for clinical application.

Clinical Implications

The ability of this compound to target resistant forms of BCR-ABL positions it as a promising candidate for clinical trials aimed at improving outcomes for patients with CML who have failed previous treatments. Its unique mechanism may also provide insights into combination therapies that enhance overall treatment efficacy.

Combination Therapies

Research is ongoing to evaluate the synergistic effects of this compound when combined with other therapeutic agents. Preliminary studies suggest that pairing it with immunotherapies or other kinase inhibitors may enhance treatment responses.

Resistance Mechanisms

Understanding the molecular pathways contributing to resistance against this compound itself is critical for developing next-generation inhibitors. Investigations into secondary mutations and alternative signaling pathways are essential for optimizing treatment strategies.

Mecanismo De Acción

AP-24226 ejerce sus efectos uniéndose a la conformación inactiva de las quinasas Src y ABL, inhibiendo así su actividad. Esto evita la fosforilación de los objetivos descendentes, lo que lleva a la interrupción de las vías de señalización involucradas en el crecimiento y la supervivencia celular. Los objetivos moleculares incluyen los sitios de unión de ATP de estas quinasas, y las vías involucradas están relacionadas principalmente con la proliferación y la apoptosis celular .

Comparación Con Compuestos Similares

Compuestos Similares

Imatinib: Otro inhibidor de la quinasa ABL utilizado en el tratamiento de la leucemia mieloide crónica.

Dasatinib: Un inhibidor dual de las quinasas Src y ABL con un espectro de actividad más amplio.

Bosutinib: Un inhibidor de las quinasas Src y ABL con un perfil de unión diferente

Unicidad

AP-24226 es único en su capacidad para unirse selectivamente a la conformación inactiva de las quinasas Src y ABL, lo que lo convierte en una herramienta valiosa en la investigación centrada en estas quinasas específicas. Su actividad inhibitoria dual también proporciona un alcance de aplicación más amplio en comparación con los compuestos que se dirigen a una sola quinasa .

Actividad Biológica

AP24226, also known as 9-(Arenethenyl)purine, is a compound that has garnered attention for its potential as a dual inhibitor of Src and Abl kinases. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival. The biological activity of this compound has been studied primarily in the context of cancer research, particularly its effects on hematological malignancies.

This compound functions by inhibiting the activity of Src and Abl kinases, which are implicated in tumorigenesis and cancer progression. The inhibition of these kinases can lead to:

- Reduced cell proliferation : By blocking signaling pathways that promote cell division.

- Induction of apoptosis : Through the activation of pro-apoptotic factors and inhibition of anti-apoptotic signals.

- Inhibition of metastasis : By affecting cell motility and adhesion properties.

Table 1: Mechanistic Insights into this compound Activity

| Mechanism | Description |

|---|---|

| Src Inhibition | Disruption of signaling pathways that promote tumor growth |

| Abl Inhibition | Induction of apoptosis in Bcr-Abl positive cells |

| Cell Cycle Arrest | Interference with the cell cycle leading to reduced proliferation |

| Apoptosis Induction | Activation of caspases and pro-apoptotic factors |

Biological Activity in Preclinical Models

Research has demonstrated that this compound significantly prolongs survival in preclinical models. For instance, studies involving mice injected with wild-type Bcr-Abl positive cells showed a marked increase in survival rates following treatment with this compound.

Case Study: Efficacy in Mouse Models

A study published in PubMed reported that:

- Treatment Regimen : Mice were administered this compound orally once daily.

- Results : The compound significantly prolonged survival compared to control groups, demonstrating its potential efficacy against Bcr-Abl positive malignancies .

Table 2: Summary of Preclinical Findings

| Study Reference | Model Type | Treatment | Outcome |

|---|---|---|---|

| Mice with Bcr-Abl | This compound (once daily) | Prolonged survival observed | |

| Tumor xenografts | This compound vs control | Reduced tumor growth |

Clinical Implications

While preclinical data is promising, the transition to clinical applications requires thorough investigation through clinical trials. The National Institutes of Health (NIH) emphasizes the importance of evaluating the safety and efficacy of compounds like this compound in human subjects .

Future Directions

Ongoing research focuses on:

- Phase I Clinical Trials : Assessing safety profiles and determining maximum tolerated doses.

- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Biomarker Identification : Identifying patient populations that may benefit most from this compound treatment.

Table 3: Potential Clinical Applications

| Application Area | Description |

|---|---|

| Hematological Malignancies | Targeting cancers such as chronic myeloid leukemia (CML) |

| Combination Therapy | Enhancing efficacy when used with other targeted therapies |

| Personalized Medicine | Tailoring treatment based on genetic profiling |

Propiedades

Número CAS |

926922-22-7 |

|---|---|

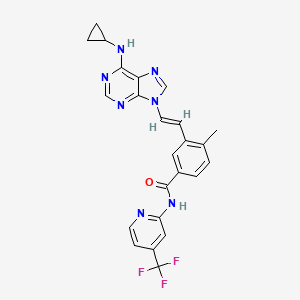

Fórmula molecular |

C24H20F3N7O |

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide |

InChI |

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+ |

Clave InChI |

PPHMKXKASWTCSZ-VQHVLOKHSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |

SMILES isomérico |

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5 |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.